REACTION_CXSMILES
|
[Cl:1][GeH:2]([Cl:4])[Cl:3].[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7]>CCOCC>[Cl:1][Ge:2]([Cl:4])([Cl:3])[CH2:7][CH2:6][C:5]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
Cl[GeH](Cl)Cl
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
left a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from n-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Ge](CCC(=O)O)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g | |
YIELD: PERCENTYIELD | 89.3% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |